molecular formula C11H12O4 B3055069 Methyl 2-(4-acetylphenoxy)acetate CAS No. 6296-28-2

Methyl 2-(4-acetylphenoxy)acetate

Cat. No.: B3055069
CAS No.: 6296-28-2
M. Wt: 208.21 g/mol
InChI Key: ISVMGSYGCXYTNL-UHFFFAOYSA-N
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Description

Methyl 2-(4-acetylphenoxy)acetate is a useful research compound. Its molecular formula is C11H12O4 and its molecular weight is 208.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 49804. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Drug Intermediate Synthesis

Methyl 2-(4-acetylphenoxy)acetate is utilized in the synthesis of drug intermediates. For instance, 4-(Methylthio)acetophenone, an important drug intermediate used for synthesizing Vioxx (Rofecoxib), a nonsteroidal anti-inflammatory drug (NSAID) with selective COX-2 inhibition, is produced using Friedel–Crafts acylation. This process has been improved by using heterogeneous catalysts instead of corrosive and polluting acid catalysts, highlighting an environmentally friendlier approach in pharmaceutical synthesis (Yadav & Bhagat, 2005).

2. Novel Compound Synthesis

Research has led to the synthesis of new compounds utilizing this compound derivatives. For example, new 1,8-dioxooctahydroxanthenes with various substituents were obtained through iodine-catalyzed cyclization from tandem Michael/Michael adducts, which could be useful for various chemical applications (Luna et al., 2009).

3. Analytical Chemistry and Detection Methods

In the field of analytical chemistry, this compound and its derivatives are subjects of study. For instance, techniques such as liquid chromatography-ion trap-electrospray tandem mass spectrometry have been employed to analyze related compounds like MCPA in water, showcasing advancements in environmental monitoring and analysis (Gao et al., 2014).

4. Polymer Science

This compound derivatives play a role in polymer science. The copolymerization of related compounds has been studied for the synthesis of novel polymers, demonstrating potential applications in material science and engineering (Erol et al., 2009).

5. Environmental and Toxicological Studies

Compounds related to this compound are studied for their environmental impact and toxicity. For example, research on herbicidal ionic liquids containing derivatives of this compound helps in understanding their effects on biogas production and microbial communities, contributing to environmental safety and pollution control (Czarny et al., 2019).

Properties

IUPAC Name

methyl 2-(4-acetylphenoxy)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O4/c1-8(12)9-3-5-10(6-4-9)15-7-11(13)14-2/h3-6H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISVMGSYGCXYTNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)OCC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00978811
Record name Methyl (4-acetylphenoxy)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00978811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6296-28-2
Record name NSC49804
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49804
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Methyl (4-acetylphenoxy)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00978811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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